2-amino(113C)butanedioic acid

Descripción general

Descripción

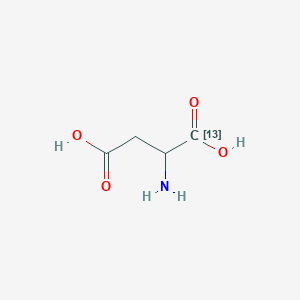

2-amino(113C)butanedioic acid is a labeled form of DL-Aspartic acid, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(113C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic acid . The labeled carbon-13 can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as isotope ratio mass spectrometry, is essential to monitor and verify the incorporation of carbon-13.

Análisis De Reacciones Químicas

Types of Reactions

2-amino(113C)butanedioic acid undergoes various chemical reactions, including:

Oxidation: Conversion to oxaloacetic acid.

Reduction: Formation of aspartate derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Oxaloacetic acid.

Reduction: Aspartate derivatives.

Substitution: Various substituted aspartic acid derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

- Tracer in Metabolism : The primary application of 2-amino(113C)butanedioic acid is as a tracer in metabolic studies. Researchers utilize it to understand reaction mechanisms and pathways in various biological systems. The incorporation of carbon-13 allows for tracking the movement and transformation of the compound within metabolic pathways.

Amino Acid Metabolism

- Protein Synthesis : This compound plays a crucial role in studying amino acid metabolism and protein synthesis. It helps elucidate how amino acids are utilized in cellular processes and their impact on overall metabolism.

Pharmacokinetics

- Drug Metabolism Tracking : In pharmacological research, this compound is employed to track drug metabolism and distribution within organisms. Its isotopic labeling provides insights into how drugs are processed by the body, which is vital for understanding efficacy and safety profiles.

Biochemical Pathway Analysis

- Enzyme Activity Studies : The compound is used to analyze enzyme activities within various biochemical pathways. By incorporating it into experimental designs, researchers can measure how enzymes interact with substrates and products, providing detailed insights into metabolic regulation .

Industrial Applications

- Production of Labeled Compounds : In industrial settings, this compound is employed to produce labeled compounds for research and development purposes. Its use facilitates quality control processes and enhances the development of new pharmaceuticals.

Case Study 1: Metabolic Flux Analysis

A study utilized this compound to investigate metabolic flux in human endothelial cells under oxidative stress conditions. The results demonstrated how changes in amino acid metabolism could influence cell proliferation and senescence, highlighting the compound's role in understanding cellular responses to environmental stressors .

Case Study 2: Pharmacokinetic Profiling

In another research effort, scientists employed this labeled compound to assess the pharmacokinetics of a novel drug candidate. By tracking the distribution and metabolism of the drug using carbon-13 NMR spectroscopy, researchers were able to optimize dosing regimens and improve therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of 2-amino(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- L-Aspartic acid-1-13C

- DL-Aspartic acid-13C,15N-1 hydrochloride

- DL-Aspartic acid-13C

Uniqueness

2-amino(113C)butanedioic acid is unique due to its specific labeling at the carbon-1 position, which provides precise information about the metabolic fate of the compound. This specificity makes it particularly valuable in studies requiring detailed metabolic tracing and analysis .

Actividad Biológica

2-Amino(113C)butanedioic acid, commonly known as L-aspartic acid, is a non-essential amino acid that plays a critical role in various biological processes. This article delves into its biological activity, including its metabolic roles, potential therapeutic applications, and recent research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and is classified as an α-amino acid.

- Functions : It serves as a precursor for the synthesis of proteins, nucleotides, and neurotransmitters. It is also involved in the urea cycle and plays a role in the metabolism of carbohydrates and fats.

1. Neurotransmitter Role

L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system. It is involved in synaptic transmission and plays a role in learning and memory processes.

- Mechanism : It activates N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.

- Research Findings : Studies have shown that modulation of NMDA receptor activity by L-aspartic acid can influence cognitive functions and may have implications in neurodegenerative diseases .

2. Metabolic Functions

L-aspartic acid is integral to several metabolic pathways:

- Urea Cycle : It participates in the urea cycle, facilitating the removal of ammonia from the body.

- Synthesis of Other Amino Acids : It serves as a precursor for other amino acids such as L-arginine and L-ornithine .

1. Potential Role in Treatment

Recent studies have explored the therapeutic potential of L-aspartic acid in various conditions:

- Neurodegenerative Diseases : Research indicates that enhancing L-aspartic acid levels may help mitigate symptoms of diseases like Alzheimer's by improving synaptic function .

- Fatigue and Exercise Performance : Some studies suggest that supplementation with L-aspartic acid may reduce fatigue and enhance athletic performance by improving energy metabolism .

2. Anti-inflammatory Properties

Emerging evidence suggests that L-aspartic acid may exhibit anti-inflammatory effects:

- Mechanism : It has been shown to modulate cytokine production and reduce oxidative stress in cellular models .

- Case Studies : In vitro studies demonstrated that L-aspartic acid can inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino(113C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13C](=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437812 | |

| Record name | DL-Aspartic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137168-39-9 | |

| Record name | DL-Aspartic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.